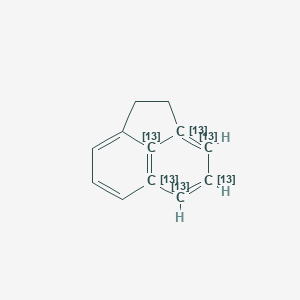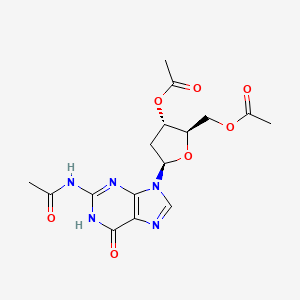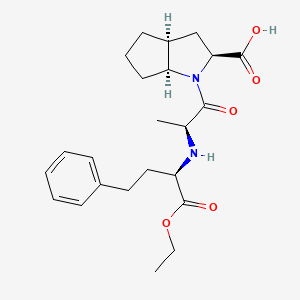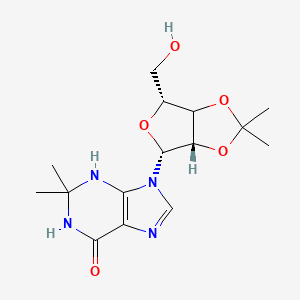
Sodium ZINC chlorophyllin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium zinc chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is created by replacing the magnesium ion in chlorophyll with a zinc ion and converting the molecule into a water-soluble form. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
Sodium zinc chlorophyllin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of metalloporphyrins and their interactions with other molecules.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, as well as its potential to protect against DNA damage.
Mécanisme D'action
While the exact mechanism of action of Sodium Zinc Chlorophyllin is not fully understood, it is known to have potential anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . It is also suggested that it may aid the uptake and free ionization of zinc, potentially inhibiting ribonucleic acid synthesis of SARS-CoV-2 in human epithelial lung tissue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium zinc chlorophyllin is typically synthesized from natural chlorophyll extracted from plant sources such as pine needles. The process involves several steps:
Extraction: Chlorophyll is extracted using an ethanol-water solution.
Saponification: The extracted chlorophyll undergoes saponification to remove the phytol tail, resulting in chlorophyllide.
Purification: The chlorophyllide is purified to remove impurities.
Substitution Reaction: The magnesium ion in chlorophyllide is replaced with a zinc ion through a substitution reaction, forming zinc chlorophyllide.
Salification: The zinc chlorophyllide is then converted into its sodium salt form, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium zinc chlorophyllin undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Reduction: It can participate in redox reactions, donating electrons to stabilize reactive species.
Substitution: The zinc ion can be replaced with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Metal salts like copper sulfate can be used to replace the zinc ion.
Major Products:
Oxidation: The major products are typically oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Other metallochlorophyllins, such as sodium copper chlorophyllin.
Comparaison Avec Des Composés Similaires
Sodium Copper Chlorophyllin: Similar in structure but contains copper instead of zinc. It is also used for its antioxidant and anti-inflammatory properties.
Sodium Iron Chlorophyllin: Contains iron and is studied for its potential health benefits, including antioxidant activity.
Uniqueness: Sodium zinc chlorophyllin is unique due to its specific metal ion, which imparts distinct antioxidant properties and potential health benefits. Its ability to form stable complexes with other molecules makes it particularly useful in various applications, from food additives to therapeutic agents .
Propriétés
IUPAC Name |
trisodium;zinc;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.3Na.Zn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5/t17-,21-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBKULBOPIKII-ZWPRWVNUSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N4Na3O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)

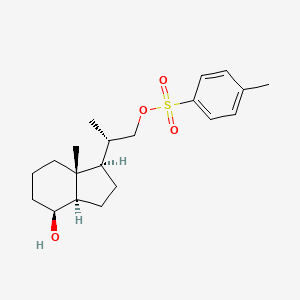
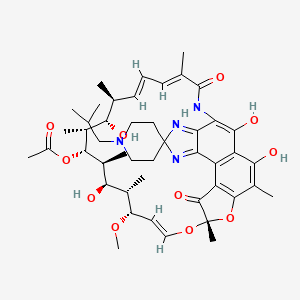
![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)
